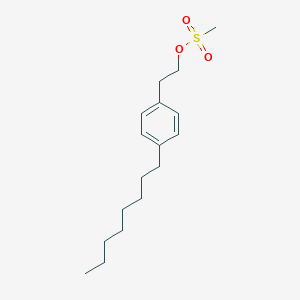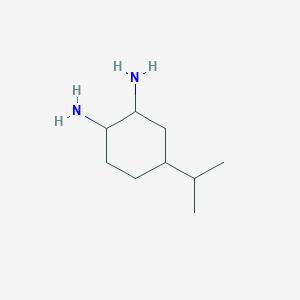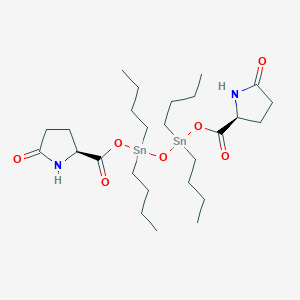
2-Amino-5-bromobenzophenone
Overview
Description
Diazinon-d10 is a stable isotope-labeled compound, specifically a deuterated analog of diazinon. It is commonly used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify the presence of diazinon and its metabolites in various samples. The molecular formula of Diazinon-d10 is C12D10H11N2O3PS, and it has a molecular weight of 314.41 g/mol .
Mechanism of Action
Target of Action
This compound is a derivative of aniline and benzophenone, both of which have various biological targets depending on their specific substitutions and the biological context .
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of its biological targets.
Biochemical Pathways
The compound’s synthesis involves a reaction pathway where 4-bromoaniline is dissolved in benzoyl chloride, heated, and then zinc chloride is added .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diazinon-d10 involves the incorporation of deuterium atoms into the diazinon molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often starts with the deuteration of ethyl groups, followed by their incorporation into the diazinon structure. The reaction conditions usually involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Diazinon-d10 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under strict quality control measures to meet the standards required for analytical applications .
Chemical Reactions Analysis
Types of Reactions
Diazinon-d10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and degradation in the environment.
Common Reagents and Conditions
Oxidation: Diazinon-d10 can be oxidized to form diazoxon-d10, a more toxic metabolite.
Reduction: Reduction reactions can convert diazinon-d10 back to its parent compound or other less toxic metabolites.
Substitution: Substitution reactions involve the replacement of functional groups in the diazinon-d10 molecule.
Major Products Formed
The major products formed from the chemical reactions of Diazinon-d10 include diazoxon-d10, diethyl phosphorothioate, and other deuterated metabolites. These products are often analyzed to understand the environmental fate and toxicity of diazinon .
Scientific Research Applications
Diazinon-d10 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Comparison with Similar Compounds
Diazinon-d10 is compared with other similar organophosphate compounds, such as chlorpyrifos-d10, malathion-d10, and parathion-d10. These compounds share a common mechanism of action as acetylcholinesterase inhibitors but differ in their chemical structures and toxicological profiles.
Chlorpyrifos-d10: Similar to Diazinon-d10, chlorpyrifos-d10 is used as an internal standard in analytical chemistry.
Malathion-d10: Malathion-d10 is less toxic compared to Diazinon-d10 and is used in different agricultural applications.
Parathion-d10: Parathion-d10 is more toxic than Diazinon-d10 and is used in limited applications due to its high toxicity.
Diazinon-d10’s uniqueness lies in its specific use as an internal standard for diazinon analysis, providing accurate and reliable quantification in various research and industrial applications.
Properties
IUPAC Name |
(2-amino-5-bromophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJVUGANBDAASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192909 | |
| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39859-36-4 | |
| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039859364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39859-36-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-5-bromobenzophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RKF4M86QQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-amino-5-bromobenzophenone in the synthesis of 6-bromoviridicatina?
A1: this compound serves as a crucial starting material in the synthesis of 6-bromoviridicatina. The research article describes the synthesis of 5-bromo-2-(chloroacetamido)benzophenone from this compound through amidation with chloroacetic anhydride []. This synthesized compound acts as a precursor and is ultimately used to obtain 6-bromoviridicatina.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















